molecular formula C18H13ClO3S B370717 biphenyl-4-yl 4-chlorobenzenesulfonate

biphenyl-4-yl 4-chlorobenzenesulfonate

Cat. No.: B370717
M. Wt: 344.8g/mol
InChI Key: RBPTUBVRUOCUON-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by the presence of a biphenyl group and a 4-chlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of biphenyl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or promoting certain enzymatic activities, leading to alterations in cellular processes. The compound’s sulfonate group can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is unique due to its biphenyl structure combined with a sulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications in multiple fields .

Conclusion

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, a promising candidate in drug design, and a useful component in advanced materials.

Properties

Molecular Formula

C18H13ClO3S

Molecular Weight

344.8g/mol

IUPAC Name

(4-phenylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C18H13ClO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H

InChI Key

RBPTUBVRUOCUON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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